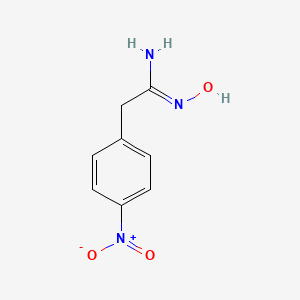

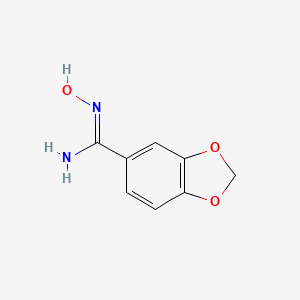

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Overview

Description

The compound "N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and structural analyses of related compounds, which can offer insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of protected syn-3,5-dihydroxy carboxylic esters involves enantioselective catalysis and could provide a framework for the synthesis of complex molecules like N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide .

Synthesis Analysis

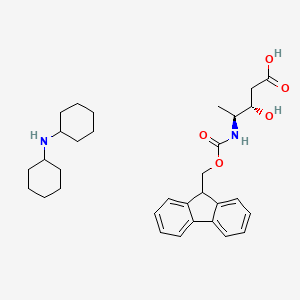

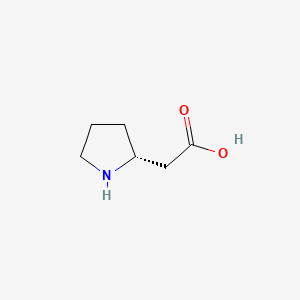

The papers describe several synthetic routes for related compounds. For example, the enantioselective synthesis of benzylidene-protected syn-3,5-dihydroxy carboxylate esters is achieved through a combination of Sharpless dihydroxylation and palladium-catalyzed reduction, which could be relevant for the synthesis of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide . Additionally, the synthesis of 5-hydroxyindole-2-carboxamides involves the conversion of ester intermediates to amides, which may be applicable to the synthesis of similar hydroxy carboxamide compounds .

Molecular Structure Analysis

Structural characterisation is a critical aspect of understanding a compound's properties. The synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their structural characterization using various NMR techniques and X-ray crystallography provides a methodological example for determining the molecular structure of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide . Similarly, the confirmation of the molecular structure of 2-aryl 5-hydroxy benzo[d]oxazoles via single crystal X-ray diffraction study could be mirrored in the analysis of the target compound .

Chemical Reactions Analysis

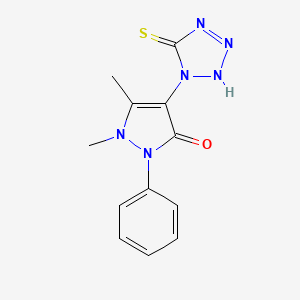

The papers do not directly address the chemical reactions of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide. However, they do discuss the reactivity of similar compounds. For instance, the isomerization of benzylidene derivatives under acidic or basic conditions could provide insights into the potential reactivity of the benzodioxole ring system in the target compound .

Physical and Chemical Properties Analysis

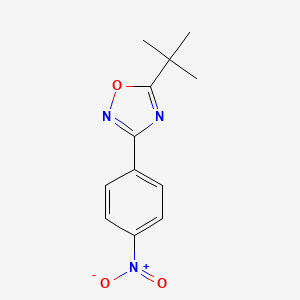

The physical and chemical properties of a compound are often inferred from its structure and reactivity. The papers provided do not discuss the properties of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, but the anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles against various cancer cell lines suggest that structurally similar compounds could also exhibit biological activity . This information could be relevant when considering the potential applications of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide in a biomedical context.

Scientific Research Applications

Metabolic Profiling and Drug Metabolism

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide, as a part of chemical structures like saracatinib (AZD-0530), has been studied for its metabolic profiling in the context of drug metabolism. Saracatinib, a clinical trial drug developed by AstraZeneca, is known for its dual kinase inhibitory actions, particularly as a Src inhibitor and a Bcr-Abl tyrosine-kinase inhibitor. Its metabolism involves various pathways including hydroxylation, oxidation, reduction, dealkylation, N-oxidation, and ether cleavage, leading to the formation of reactive intermediates. These intermediates, identified using LC-MS/MS in rat liver microsomes, include cyanide adducts and GSH conjugates, which may elucidate the side effects observed in clinical trials. This insight is crucial for understanding drug safety and efficacy (Attwa et al., 2018).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives are extensively used in supramolecular chemistry for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds are pivotal in nanotechnology, polymer processing, and various biomedical applications due to their multivalent nature and simple structure. The ability of these derivatives to form rod-like structures has been leveraged in creating advanced materials and therapeutic agents, showcasing the versatility of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide-related structures in scientific research (Cantekin et al., 2012).

Renewable Resources and Sustainable Chemistry

The synthesis of hydroxymethylfurfural (HMF) from plant biomass represents a significant advancement in sustainable chemistry. HMF is a key platform chemical for producing a wide range of derivatives, including monomers, polymers, fuels, and other functional materials. Research in this area focuses on converting hexose carbohydrates and lignocellulose into HMF, highlighting the potential of N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide and its analogs in fostering renewable resources for the chemical industry. This approach is pivotal for reducing dependency on non-renewable hydrocarbon sources and advancing the development of new generation polymers and biofuels (Chernyshev et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

N'-hydroxy-1,3-benzodioxole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXSHCHKXXMZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430556 | |

| Record name | N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide | |

CAS RN |

4720-72-3 | |

| Record name | N-Hydroxy-1,3-benzodioxole-5-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[1,3]dioxole-5-carboxamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)